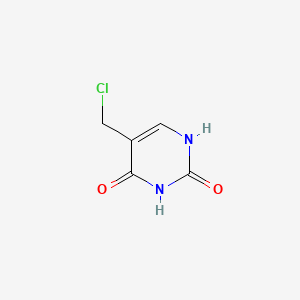
2-chloro-6-(trifluorométhyl)-1H-benzimidazole
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by the presence of a benzimidazole core substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position
Applications De Recherche Scientifique
2-Chloro-6-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the last 20 years . These drugs interact with a variety of targets, including receptors, enzymes, and ion channels, to exert their therapeutic effects .
Mode of Action
Trifluoromethyl group-containing drugs generally interact with their targets to modulate their activity . This can result in changes to cellular processes and signaling pathways, leading to therapeutic effects .
Biochemical Pathways
Trifluoromethyl group-containing drugs can influence a variety of biochemical pathways depending on their specific targets . These can include signaling pathways, metabolic pathways, and others .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects of trifluoromethyl group-containing drugs can vary widely depending on their specific targets and the pathways they affect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)aniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as bromine, chlorosulfonic acid, or nitric acid under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
- Substituted benzimidazoles with various functional groups depending on the nucleophile used.
- Halogenated derivatives from electrophilic substitution.
- Oxidized or reduced forms of the original compound.
Comparaison Avec Des Composés Similaires
2-Chloro-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)-1H-benzimidazole:
2-Bromo-6-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of the chlorine and trifluoromethyl groups, which confer distinct chemical properties and potential for diverse applications. The trifluoromethyl group enhances its stability and lipophilicity, while the chlorine atom provides a site for further functionalization.
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQXWSPZVZKNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320327 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-86-6 | |
| Record name | 86604-86-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-chloro-6-(trifluoromethyl)-1H-benzimidazole synthesized according to the research?
A1: The research outlines the synthesis of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole as a starting material for further derivatization. It is obtained via a two-step process:
- Formation of the benzimidazolone derivative: 4-Trifluoromethyl-o-phenylenediamine reacts with 1,1′-carbonyldiimidazole to yield the corresponding benzimidazolone derivative. []
- Chlorination: The benzimidazolone derivative is then converted to 2-chloro-6-(trifluoromethyl)-1H-benzimidazole. The specific reagents and conditions for this chlorination step are not detailed in the abstract. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1580951.png)












